N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
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Overview
Description
N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound that features a combination of benzyl, chlorobenzenesulfonyl, furan, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzylamine, chlorobenzenesulfonyl chloride, and furan derivatives. These intermediates are then subjected to various reaction conditions including:
Nucleophilic substitution: Benzylamine reacts with chlorobenzenesulfonyl chloride to form N-benzyl-4-chlorobenzenesulfonamide.
Cyclization: The furan derivative is introduced to form the oxazole ring.
Methylation: The final step involves the methylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-4-amine: Similar structure with a different position of the oxazole ring.
N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-thiazol-5-amine: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-24(14-15-6-3-2-4-7-15)21-20(23-19(28-21)18-8-5-13-27-18)29(25,26)17-11-9-16(22)10-12-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPOLRJHZNVOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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